molecular formula C13H21IN2O B2474213 5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole CAS No. 1856087-64-3

5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole

Cat. No.: B2474213
CAS No.: 1856087-64-3
M. Wt: 348.228
InChI Key: IVMPIBJQFIEMBP-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C13H21IN2O and its molecular weight is 348.228. The purity is usually 95%.
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Scientific Research Applications

Sonogashira-Type Reactions

The Sonogashira-type cross-coupling reactions using pyrazole derivatives, such as 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, have been explored. These reactions yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, which upon further treatment, result in 1-phenylpyrazolo[4,3-c]pyridines, demonstrating the versatility of pyrazole compounds in complex organic syntheses (Vilkauskaitė, Šačkus, & Holzer, 2011).

Preparation of Iodinated Pyrazole Derivatives

Iodinated pyrazole derivatives, including variants like 5-iodo-3-trifluoromethylpyrazole, have been prepared, highlighting the adaptability of pyrazole frameworks in generating new chemical entities. This research is particularly relevant in CropScience and oncology fields, indicating the broad application scope of pyrazole derivatives (Guillou et al., 2011).

Synthesis of Antiproliferative Agents

Pyrazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds, such as 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, have shown significant cytotoxic effects, particularly against breast cancer and leukemic cells. This demonstrates the potential of pyrazole derivatives in developing treatments for cancer (Ananda et al., 2017).

Designing Herbicides

Pyrazole benzophenone derivatives have been studied as potential herbicides. These compounds have shown herbicidal activity, with some being more potent than existing herbicides. This research indicates the utility of pyrazole derivatives in agricultural applications (Fu et al., 2017).

Structural and Spectral Investigations

Pyrazole-4-carboxylic acid derivatives have been studied for their structural and spectral properties, combining experimental and theoretical methods. These investigations provide insights into the molecular structure and behavior of pyrazole compounds, which is essential for their application in various scientific fields (Viveka et al., 2016).

Pharmaceutical Activities

Pyrazole derivatives have been identified as key structures in many pharmaceutically active compounds. Their facile preparation and diverse biological activities, such as COX-2 inhibition and antimicrobial properties, make them attractive for drug discovery and development (Park et al., 2005).

Properties

IUPAC Name

5-(butoxymethyl)-1-cyclopentyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21IN2O/c1-2-3-8-17-10-13-12(14)9-15-16(13)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMPIBJQFIEMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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